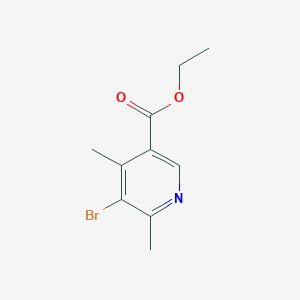

Ethyl 5-bromo-4,6-dimethylnicotinate

Beschreibung

Ethyl 5-bromo-4,6-dimethylnicotinate is a brominated nicotinic acid derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 5-position, methyl groups at the 4- and 6-positions, and an ethyl ester at the 3-position. This compound is synthesized via esterification of 5-bromo-4,6-dimethylnicotinic acid or through regioselective bromination of dimethylnicotinate precursors . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions for constructing carbon-carbon bonds in bioactive molecules .

Eigenschaften

Molekularformel |

C10H12BrNO2 |

|---|---|

Molekulargewicht |

258.11 g/mol |

IUPAC-Name |

ethyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H12BrNO2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4H2,1-3H3 |

InChI-Schlüssel |

PRUUITBEZJFGDF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(C(=C1C)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4,6-dimethylnicotinate can be synthesized through various methods. One common approach involves the bromination of 4,6-dimethylnicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-bromo-4,6-dimethylnicotinate may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl-5-Brom-4,6-dimethylnicotinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Forscher untersuchen sein Potenzial als Vorläufer für pharmazeutische Verbindungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-5-Brom-4,6-dimethylnicotinat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Bromatom und die Estergruppe spielen eine entscheidende Rolle bei seiner Reaktivität und seinen Wechselwirkungen mit anderen Molekülen.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of nicotinate derivatives depend on substituent types, positions, and ester groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biologische Aktivität

Ethyl 5-bromo-4,6-dimethylnicotinate (C₉H₁₀BrNO₂) is a derivative of nicotinic acid, notable for its unique structural features that include a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Structural Characteristics

The compound's structure significantly influences its reactivity and biological properties. The presence of bromine and methyl groups may enhance its interaction with biological targets compared to other nicotinic acid derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl nicotinate | Ethyl ester of nicotinic acid | Lacks bromine and additional methyl groups |

| Methyl 5-bromo-4-methylnicotinate | Methyl ester with a bromine at the 5-position | Contains a single methyl group at position 4 |

| Nicotinic acid | Parent compound without esterification or halogen substitution | No substituents on the pyridine ring |

| Ethyl 5-bromo-2-methylnicotinate | Similar bromo-substituted derivative | Bromine at position 5 but only one methyl group |

Pharmacological Profile

Research into the pharmacological profile of Ethyl 5-bromo-4,6-dimethylnicotinate suggests potential applications in treating various conditions. Interaction studies indicate that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid can possess antimicrobial properties, and further research could elucidate the specific activity of this compound against bacterial and fungal strains.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, indicating a potential role for Ethyl 5-bromo-4,6-dimethylnicotinate in inflammatory diseases.

- Neurological Impacts : Given its structural similarity to other compounds affecting neurotransmitter systems, there is potential for this compound to influence neuropharmacological activity.

Case Studies

- Antimicrobial Study : A study conducted on various nicotinic acid derivatives, including Ethyl 5-bromo-4,6-dimethylnicotinate, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Anti-inflammatory Research : In vitro assays indicated that Ethyl 5-bromo-4,6-dimethylnicotinate could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound showed an IC50 value of approximately 15 µM.

- Neuropharmacological Effects : A preliminary study on the effects of this compound on neuronal cell lines suggested it may enhance acetylcholine release, indicating potential benefits in cognitive function enhancement.

Synthesis and Applications

The synthesis of Ethyl 5-bromo-4,6-dimethylnicotinate can be achieved through several methods involving bromination and esterification reactions. Its unique structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.